1,3,6-Dioxazocane

Übersicht

Beschreibung

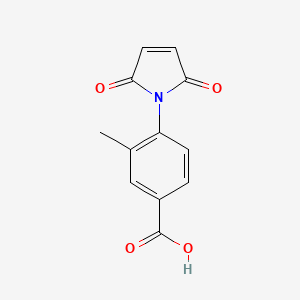

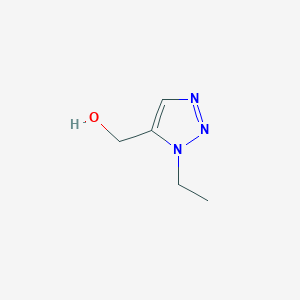

1,3,6-Dioxazocane is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 . It is used in research .

Synthesis Analysis

New 1,3,6,2-dioxazaborocanes were synthesized by the reactions of aryl- or methylboronic acids with dialkanolamines . The treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) afforded 2- [2- (dime-thylamino)ethoxy]-1,3,6,2-dioxazaborocane .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C5H11NO2/c1-3-7-5-8-4-2-6-1/h6H,1-5H2 .Chemical Reactions Analysis

New 1,3,6,2-dioxazaborocanes were synthesized by the reactions of aryl- or methylboronic acids with dialkanolamines . The treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) afforded 2- [2- (dime-thylamino)ethoxy]-1,3,6,2-dioxazaborocane .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antioxidant Activity Analysis

1,3,6-Dioxazocane and its derivatives have applications in the analysis of antioxidant activity. Various tests like the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) utilize chemical reactions and spectrophotometry for assessing the kinetics or equilibrium state in antioxidant analysis. These methods are significant in determining the antioxidant capacity of complex samples, including those involving this compound derivatives (Munteanu & Apetrei, 2021).

Structural Chemistry

The structural properties of this compound derivatives, such as 2,6-dimethyl-6-tetradecyl-2-tetradecyloxy-1,3,6-dioxazocan-6-ium iodide, are of interest in the field of crystallography. These molecules are noted for their elongated, thin structure, which contributes to the understanding of molecular conformations in solid states (Olmstead, By & Nantz, 2002).

Cancer Research

In the realm of cancer research, derivatives of this compound are explored for their potential impact on cancer energy metabolism. Various antineoplastic drugs and energy metabolism inhibitors are assessed for their effect on tumor development and progression, where this compound compounds might play a role (Rodríguez-Enríquez et al., 2009).

Polymer Science

This compound has notable applications in polymerscience. Research on the polymerization of 1,3,6-trioxocane, a related compound, has shown the ability to produce high molecular weight linear polymers. This polymerization can occur without an introduction period, resulting in polymers with strong mechanical strength, which is significant for the development of new materials (Xu, Lillya & Chien, 1987).

Drug Discovery

In drug discovery, this compound derivatives are a part of the growing field of click chemistry, which uses practical and reliable chemical transformations. Click chemistry, including the synthesis of 1,2,3-triazoles, is increasingly found in all aspects of drug discovery and research, hinting at the potential use of this compound derivatives in this domain (Kolb & Sharpless, 2003).

Conformational Analysis

The study of 1,3,6,2-dioxazaphosphocanes and 1,3,6,2-dioxazasilocanes, which are structurally related to this compound, reveals insights into their steric structure and preferred conformations. This research, involving high-resolution NMR spectroscopy and calculations, contributes to a deeper understanding of molecular conformations in solution (Zyablikova et al., 2004).

Agriculture and Horticulture

Research on plant growth retardants has highlighted the use of compounds structurally similar to this compound. These retardants, including norbornanodiazetine and triazole derivatives, are used in agricultural and horticultural applications. They provide valuable insights into the regulation of terpenoid metabolism related to phytohormones and sterols, influencing cell division, elongation, and senescence (Grossmann, 1990).

Electrical Conductivity in Materials

Studies on the electrical conductivity properties of novel compounds, including those containing this compound derivatives, have shown that these materials can exhibit semiconducting properties. This research is crucial in the development of new materials with specific electrical characteristics, which can be applied in various technological domains (Aydogdu et al., 2003).

Antimicrobial Research

Novel triazole compounds containing 1,3-dioxolane rings, which are related to this compound, have been synthesized and evaluated for antimicrobial activities. These studies contribute to the development of new pharmaceutical compounds with potential applications in combating microbial infections (Xu et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

1,3,6-Dioxazocane is primarily used in the synthesis of polymers, specifically polylactide (PLA) and polycarbonates . These polymers are widely used in various industries, including biomedical devices, tissue scaffolds, and degradable packaging .

Mode of Action

The compound interacts with its targets through a process known as controlled ring-opening copolymerization (ROCOP) of lactide (LA) and functionalized cyclic carbonate monomers . This process allows the formation of functionalized copolymers of PLA while retaining high crystallinity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the stereocomplexation of PLA . This process enhances the thermal and mechanical properties of the resulting polymers compared to isotactic PLA . The compound also allows for the selective tailoring of thermomechanical properties and the incorporation of functionality into the polymer structures .

Pharmacokinetics

Its use in the synthesis of biodegradable and biocompatible polymers suggests that it may have favorable bioavailability characteristics .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of functionalized copolymers of PLA . These polymers remain crystalline up to 25 mol % carbonate content and are efficiently stereocomplexed with homopolymer PLA and copolymers of opposite chirality . Polymers with alkene and alkyne pendent handles can undergo efficient derivatization with thiol−ene click chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the controlled ring-opening copolymerization (ROCOP) process can be affected by the presence of other chemicals, temperature, and pH . .

Eigenschaften

IUPAC Name |

1,3,6-dioxazocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-7-5-8-4-2-6-1/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZTUPZDDWBVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303591 | |

| Record name | Tetrahydro-4H-1,3,6-dioxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77738-97-7 | |

| Record name | Tetrahydro-4H-1,3,6-dioxazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77738-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-4H-1,3,6-dioxazocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3386863.png)

![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)

![N-(adamantan-1-yl)-2-chloro-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B3386929.png)